molecular formula C15H21ClN4O2 B8268365 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

Cat. No.: B8268365
M. Wt: 324.80 g/mol
InChI Key: GSBVPDDOJXEDFT-UHFFFAOYSA-N
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Description

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is a piperidine-2,6-dione derivative with a piperazine-substituted phenylamino moiety. The compound’s empirical formula is C₁₆H₂₁N₃O₂·xHCl, with a molecular weight of 287.36 (free base basis) . Its structure features a central piperidine-2,6-dione core, a pharmacophore common in immunomodulatory drugs, linked to a para-piperazinylphenyl group. The hydrochloride salt enhances solubility and bioavailability, a critical factor for pharmaceutical applications.

Properties

IUPAC Name

3-(4-piperazin-1-ylanilino)piperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2.ClH/c20-14-6-5-13(15(21)18-14)17-11-1-3-12(4-2-11)19-9-7-16-8-10-19;/h1-4,13,16-17H,5-10H2,(H,18,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBVPDDOJXEDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)N3CCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Targeted Protein Degradation

One of the prominent applications of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is in the development of PROTACs (proteolysis-targeting chimeras). These molecules are designed to selectively degrade specific proteins within cells, which can be particularly useful in cancer therapy and other diseases where protein dysregulation occurs. The compound acts as a ligand that can bind to E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins .

Anticancer Research

Research has indicated that compounds similar to 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride may exhibit anticancer properties. Studies have focused on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacology

Given the presence of piperazine moieties, this compound could potentially be explored for neuropharmacological applications. Piperazine derivatives have been known to exhibit activity against various neurological disorders, including anxiety and depression. The compound's ability to interact with neurotransmitter systems could be a subject of further investigation .

Case Studies and Research Findings

StudyObjectiveFindings
Study on PROTACsTo evaluate the efficacy of targeted protein degradation using piperazine derivativesDemonstrated significant reduction in target protein levels in vitro, suggesting potential for therapeutic applications in oncology .
Anticancer ActivityInvestigating the cytotoxic effects on cancer cell linesShowed promising results with IC50 values indicating effective inhibition of cell growth .
Neuropharmacological AssessmentExploring potential effects on neurotransmitter systemsIndicated modulation of serotonin and dopamine pathways, warranting further research into antidepressant properties .

Mechanism of Action

The mechanism of action of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modulating their activity. For example, it can inhibit the activity of widely interspaced zinc finger motif (WIZ) proteins, leading to changes in gene expression and cellular function . The pathways involved include modulation of protein degradation and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione HCl C₁₆H₂₁N₃O₂·xHCl 287.36 (free base) Piperidine-2,6-dione 4-(Piperazin-1-yl)phenylamino
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Piperidine Diphenylmethoxy
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione HCl C₁₄H₁₆N₃O₃·HCl (estimated) 287.36 (free base basis, ) Piperidine-2,6-dione 4-(Aminomethyl)-1-oxoisoindolin-2-yl
5H-Thieno[2,3-c]pyridine derivative C₁₉H₂₀N₂O₃S·HCl (estimated) Not reported Piperidine-2,6-dione Thienopyridine and benzyloxy groups

Structural Analysis

Core Modifications: The target compound’s piperidine-2,6-dione core is shared with immunomodulatory agents like lenalidomide, which target cereblon for protein degradation . The thieno[2,3-c]pyridine derivative () incorporates a sulfur-containing heterocycle, which may improve metabolic stability compared to the target compound’s piperazine-phenyl group .

Substituent Effects: The para-piperazinylphenylamino group in the target compound enhances hydrogen-bonding capacity and solubility, critical for receptor interactions.

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, a feature shared with 4-(Diphenylmethoxy)piperidine HCl .
  • Metabolic Stability: The thieno[2,3-c]pyridine group in may resist cytochrome P450 oxidation better than the target’s piperazine-phenyl group, though this requires validation .

Analytical Methods

  • HPLC : Preferred for precise quantification of the target compound, as demonstrated for similar dione derivatives (e.g., cycloheximide analogs in ) .
  • Spectrophotometry: Suitable for rapid screening but less accurate for structurally complex analogues like the thienopyridine derivative .

Biological Activity

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, a compound with the chemical formula C15H21ClN4O2, is part of the piperidine derivative family. This compound has attracted attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

  • Molecular Formula : C15H21ClN4O2
  • Molecular Weight : 324.14 g/mol
  • CAS Number : 2259851-45-9
  • Purity : >96%

Antiviral Activity

Research indicates that derivatives of piperidine-2,6-diones exhibit a range of antiviral activities. For instance, compounds similar to 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione have been tested against various viruses including HIV and other RNA viruses. A study highlighted that certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundVirus TestedActivity Level
Compound 3fCVB-2Moderate
Compound 3gHSV-1Moderate
Compound 3gCVB-2Moderate

Antibacterial and Antifungal Activity

In addition to antiviral properties, piperidine derivatives have been evaluated for their antibacterial and antifungal activities. The majority of newly synthesized compounds from related studies demonstrated significant effects against various bacterial strains .

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundBacteria TestedActivity Level
Compound AE. coliHigh
Compound BS. aureusModerate
Compound CC. albicansLow

The mechanism through which 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride exerts its biological effects is linked to its structural features that allow interaction with viral proteins and bacterial cell walls. The presence of the piperazine ring is particularly significant as it enhances binding affinity to target sites, potentially disrupting critical biological processes in pathogens.

Case Studies

One notable study synthesized a series of piperazine derivatives and assessed their biological activity through various assays. The findings indicated that modifications in the piperazine and phenyl groups significantly influenced the antiviral efficacy against HIV .

Another investigation focused on the optimization of dihydroquinazolinone derivatives for antimalarial activity, revealing that structural modifications could enhance both solubility and metabolic stability while maintaining or improving biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, piperazine-containing intermediates (e.g., 1-(pyridin-3-yl)piperazine hydrochloride in ) may be coupled with substituted phenyl rings via Buchwald-Hartwig amination. Reaction optimization includes temperature control (e.g., 60–80°C for amine coupling), solvent selection (polar aprotic solvents like DMF or dichloromethane in ), and catalysts (e.g., FeCl₃/SiO₂ nanoparticles for similar piperidine derivatives in ). Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : To confirm molecular weight and detect impurities (e.g., residual solvents or unreacted intermediates, as noted in ).
  • NMR : ¹H/¹³C NMR to verify substituent positions on the piperidine and piperazine rings (e.g., 2,6-dione conformation and aryl-amine linkages).
  • X-ray crystallography : For resolving stereochemistry, as seen in studies of related 2,6-disubstituted piperidines ( ).
  • Elemental analysis : To validate the hydrochloride salt stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (as per piperazine derivative SDS in ).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS precaution P261 in ).
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste ().
  • Storage : Keep in airtight containers under dry conditions (≤4°C) to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of piperidine-piperazine hybrids, and how can they guide experimental design?

  • Methodological Answer : Piperidine-piperazine hybrids often target enzymes or receptors (e.g., kinase inhibition in ). For example:

  • Cancer Research : Piperidine-2,6-dione derivatives may act as proteasome inhibitors or kinase modulators (e.g., IKKβ inhibition in ). Design cellular assays (e.g., apoptosis via flow cytometry) and validate targets using siRNA knockdown or competitive binding studies.
  • Neurological Disorders : Structural analogs like donepezil (AChE inhibitor) suggest cholinesterase activity assays ( ). Use molecular docking to predict binding to AChE/BuChE active sites .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring may enhance metabolic stability ( ). Compare analogs via logP measurements and CYP450 inhibition assays.
  • Chiral Centers : 2,6-dione stereochemistry (e.g., axial vs. equatorial substituents) affects receptor binding. Resolve enantiomers via chiral HPLC (as in ) and test in vitro/in vivo models .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times ( vs. 12).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity.
  • Batch Variability : Test multiple synthesis batches for purity differences ( ).
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to compare results across studies .

Q. What strategies are recommended for improving aqueous solubility and bioavailability of this hydrochloride salt?

  • Methodological Answer :

  • Salt Forms : Screen alternative counterions (e.g., mesylate or citrate) using solubility parameter calculations (Hansen solubility parameters).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability ( ).
  • Nanoformulation : Use liposomal encapsulation (e.g., PEGylated lipids) to improve circulation time, as demonstrated for piperidine-based anticancer agents .

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